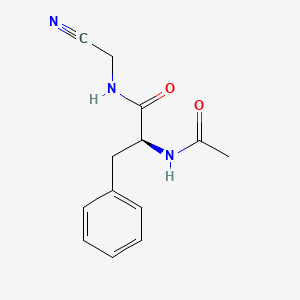

N-acetyl-phenylalanyl-glycine-nitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

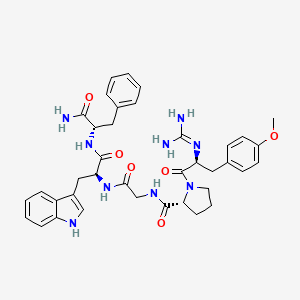

Übersicht

Beschreibung

N-acetyl-phenylalanyl-glycine-nitrile is a peptide nitrile compound known for its role as a reversible inhibitor of cysteine proteases, such as papain . This compound is characterized by the presence of a nitrile group, which forms a covalent adduct with the thiol group of cysteine in the active site of enzymes . This unique interaction makes it a valuable tool in biochemical research and drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-acetyl-phenylalanyl-glycine-nitrile typically involves the following steps:

Acylation: The starting material, phenylalanine, is acetylated to form N-acetyl-phenylalanine.

Peptide Bond Formation: N-acetyl-phenylalanine is then coupled with glycine to form N-acetyl-phenylalanyl-glycine.

Nitrile Formation: The final step involves the conversion of the carboxyl group of the glycine moiety to a nitrile group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) and solution-phase synthesis are commonly used .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Acetyl-Phenylalanyl-Glycin-Nitril durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: Die Nitrilgruppe kann hydrolysiert werden, um das entsprechende Amid oder die entsprechende Carbonsäure zu bilden.

Reduktion: Die Nitrilgruppe kann reduziert werden, um das entsprechende Amin zu bilden.

Substitution: Die Nitrilgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Saure oder basische Bedingungen werden verwendet, um die Nitrilgruppe zu hydrolysieren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder katalytische Hydrierung werden verwendet.

Substitution: Nucleophile wie Amine oder Thiole werden in Substitutionsreaktionen verwendet.

Hauptprodukte:

Hydrolyse: Amide oder Carbonsäuren.

Reduktion: Amine.

Substitution: Substituierte Nitrile.

Wissenschaftliche Forschungsanwendungen

N-Acetyl-Phenylalanyl-Glycin-Nitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Biochemie: Als Inhibitor verwendet, um den Mechanismus von Cystein-Proteasen zu untersuchen.

Arzneimittelentwicklung: Als potenzieller therapeutischer Wirkstoff für Krankheiten untersucht, an denen Cystein-Proteasen beteiligt sind.

Chemische Biologie: Zur Konstruktion von Enzyminhibitoren und Sonden für die Untersuchung der Enzymaktivität eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von N-Acetyl-Phenylalanyl-Glycin-Nitril beinhaltet die Bildung eines kovalenten Addukts zwischen der Nitrilgruppe und der Thiolgruppe von Cystein im aktiven Zentrum von Enzymen. Diese Interaktion inhibiert die Enzymaktivität, indem sie das katalytische Zentrum blockiert, die Substratbindung und die anschließende Katalyse verhindert . Die molekularen Ziele umfassen Cystein-Proteasen wie Papain .

Ähnliche Verbindungen:

- N-Acetyl-Glycin-Nitril

- N-Benzoyl-Glycin-Nitril

- Benzoylamidoacetonitril (Hippurylnitril)

Vergleich: N-Acetyl-Phenylalanyl-Glycin-Nitril ist durch das Vorhandensein der Phenylalanin-Seitenkette einzigartig, die im Vergleich zu anderen ähnlichen Verbindungen zusätzliche Stabilität für das kovalent gebundene Nitril bietet . Diese Stabilität erhöht seine inhibitorische Potenz und macht es zu einem wertvollen Werkzeug in der biochemischen Forschung .

Wirkmechanismus

The mechanism of action of N-acetyl-phenylalanyl-glycine-nitrile involves the formation of a covalent adduct between the nitrile group and the thiol group of cysteine in the active site of enzymes. This interaction inhibits the enzyme’s activity by blocking the catalytic site, preventing substrate binding and subsequent catalysis . The molecular targets include cysteine proteases such as papain .

Vergleich Mit ähnlichen Verbindungen

- N-acetyl-glycine-nitrile

- N-benzoyl-glycine-nitrile

- Benzoylamidoacetonitrile (hippurylnitrile)

Comparison: N-acetyl-phenylalanyl-glycine-nitrile is unique due to the presence of the phenylalanine side chain, which provides additional stability to the covalently-bound nitrile compared to other similar compounds . This stability enhances its inhibitory potency and makes it a valuable tool in biochemical research .

Eigenschaften

Molekularformel |

C13H15N3O2 |

|---|---|

Molekulargewicht |

245.28 g/mol |

IUPAC-Name |

(2S)-2-acetamido-N-(cyanomethyl)-3-phenylpropanamide |

InChI |

InChI=1S/C13H15N3O2/c1-10(17)16-12(13(18)15-8-7-14)9-11-5-3-2-4-6-11/h2-6,12H,8-9H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1 |

InChI-Schlüssel |

ITHLBMBCVIAAIX-LBPRGKRZSA-N |

Isomerische SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC#N |

Kanonische SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NCC#N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

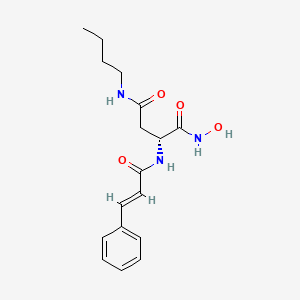

![N2-{4-[(4-nitrobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851544.png)

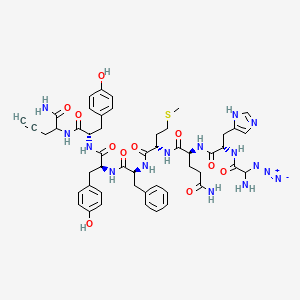

![N5-[4-Benzylphenyl]-L-glutamamide](/img/structure/B10851562.png)

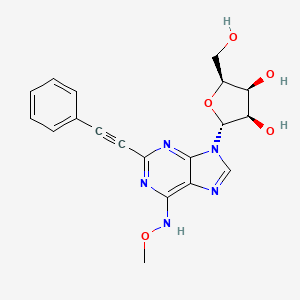

![N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine](/img/structure/B10851574.png)

![N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine](/img/structure/B10851576.png)

![N6-[(4-Amino)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851577.png)

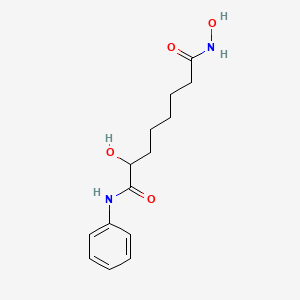

![N6-methoxy-2-[(4-methylphenyl)ethynyl]adenosine](/img/structure/B10851581.png)

![N-allyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851608.png)